2-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

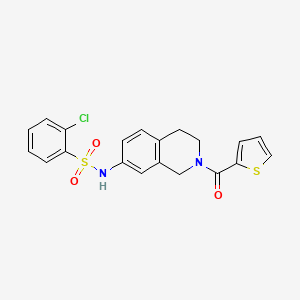

This compound features a chlorobenzenesulfonamide core linked to a tetrahydroisoquinoline scaffold modified with a thiophene-2-carbonyl group. The sulfonamide moiety is a hallmark of bioactive molecules, often contributing to hydrogen bonding and target affinity. The chloro substituent enhances electrophilicity and metabolic stability, while the tetrahydroisoquinoline-thiophene hybrid may confer selectivity toward enzymes or receptors involved in neurological or pesticidal pathways .

Properties

IUPAC Name |

2-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c21-17-4-1-2-6-19(17)28(25,26)22-16-8-7-14-9-10-23(13-15(14)12-16)20(24)18-5-3-11-27-18/h1-8,11-12,22H,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQRSQIPCSLSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of therapeutic effects.

Biological Activity

The compound 2-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a chlorine atom , a thiophene-2-carbonyl group , and a benzenesulfonamide moiety , which are significant for its biological activity.

The primary mechanisms through which this compound exhibits biological activity include:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This suggests potential antibacterial properties.

- Receptor Modulation : The tetrahydroisoquinoline structure may interact with various neurotransmitter receptors, influencing central nervous system activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance:

- Case Study : A study evaluated the antitumor effects of compounds structurally related to tetrahydroisoquinoline derivatives. These compounds showed efficacy in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial properties. Compounds containing this group have been widely studied for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

Data Table: Summary of Biological Activities

Research Findings

- Antitumor Efficacy : In a series of experiments involving human cancer cell lines, compounds similar to the target molecule demonstrated IC50 values ranging from 0.5 to 5 µM, indicating potent antitumor activity .

- Mechanistic Insights : The interaction with specific receptors was elucidated using molecular docking studies, revealing binding affinities that suggest a strong interaction with serotonin and dopamine receptors .

- Comparative Studies : Comparative analysis with known sulfonamide antibiotics showed that while the new compound retains antimicrobial properties, it also exhibits unique effects on tumor cell lines not observed with traditional antibiotics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial folate synthesis, suggesting potential applications as antibacterial agents. In particular, studies have shown promising activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Activity

The compound has been evaluated for its anticancer properties. It has shown selective cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include the formation of thiophene derivatives and subsequent coupling reactions. These synthetic methods are crucial for developing analogs with enhanced biological activity or improved pharmacokinetic properties .

Case Study 1: Antimicrobial Evaluation

A series of benzenesulfonamide derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound class in developing new antibiotics .

Case Study 2: Anticancer Research

In a study assessing the anticancer effects of related compounds, it was found that specific structural modifications led to increased cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. This suggests that further optimization of the chemical structure could yield highly selective anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Compound 1 : N-[2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide (CAS: 955640-62-7)

- Key Differences: Replaces the chlorobenzenesulfonamide group with an adamantane-1-carboxamide moiety. Molecular Weight: 420.57 (vs. estimated ~474.84 for the target compound).

Compound 2 : Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

- Key Differences: Retains the chlorobenzenesulfonamide core but substitutes the tetrahydroisoquinoline-thiophene group with a triazinylamino moiety. Molecular Weight: 357.77 (significantly lower than the target compound).

- Applications : Herbicide targeting acetolactate synthase (ALS) in plants .

Compound 3 : Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide)

Physicochemical and Pharmacokinetic Properties

*Formula estimated based on structural analysis.

Research Findings and Implications

- Sulfonamide vs.

- Chloro Substituent: Enhances electrophilicity and oxidative stability relative to non-halogenated analogs, critical for agrochemical longevity.

- Thiophene-Tetrahydroisoquinoline Hybrid: This combination is rare in commercial pesticides but prevalent in drug discovery (e.g., antitumor agents), suggesting dual utility .

Q & A

Q. Q1. What are the critical steps for synthesizing 2-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step protocols, including:

Tetrahydroisoquinoline Core Formation : Cyclization of phenethylamine derivatives (e.g., 2-(4-chlorophenyl)ethylamine) via Pictet-Spengler reactions, as seen in analogous tetrahydroisoquinoline syntheses .

Thiophene-2-carbonyl Incorporation : Acylation using thiophene-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, DMAP catalyst) .

Sulfonamide Coupling : Reaction with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Optimization Strategies :

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A combination of analytical techniques is required:

NMR Spectroscopy :

- ¹H/¹³C NMR to verify substitution patterns (e.g., sulfonamide NH at δ 9–10 ppm, thiophene protons at δ 7–8 ppm) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroisoquinoline core.

Mass Spectrometry :

- HRMS (High-Resolution MS) to confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).

X-ray Crystallography :

- For unambiguous confirmation, grow single crystals via slow evaporation in solvents like ethyl acetate/hexane .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the biological activity of this compound, and how can they guide experimental design?

Methodological Answer:

Molecular Docking :

- Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on the sulfonamide and thiophene moieties as key pharmacophores .

- Validate docking poses with MD Simulations (GROMACS/AMBER) to assess stability over 50–100 ns trajectories.

QSAR Modeling :

- Develop models using descriptors like logP , polar surface area , and H-bond donors/acceptors to predict bioavailability .

Experimental Cross-Validation :

Q. Q4. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables:

Assay Conditions :

- Compare pH (e.g., lysosomal vs. cytosolic environments) and ionic strength effects on sulfonamide ionization.

- Test solubility in DMSO vs. aqueous buffers to rule out aggregation artifacts .

Cell-Type Specificity :

- Perform dose-response curves in primary cells vs. immortalized lines (e.g., HepG2 vs. HEK293) to assess metabolic differences.

Orthogonal Assays :

Q. Q5. What strategies are recommended for studying the metabolic stability of this compound in preclinical models?

Methodological Answer:

In Vitro Metabolism :

- Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor degradation via LC-MS/MS over 0–60 minutes .

- Identify metabolites using UHPLC-QTOF-MS with fragmentation patterns.

CYP Enzyme Inhibition :

- Screen against CYP3A4, CYP2D6, etc., using fluorescent probes (e.g., Vivid® assays) to assess drug-drug interaction risks .

In Vivo Correlation :

Q. Q6. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s potency?

Methodological Answer:

Core Modifications :

- Synthesize analogs with substituents at the tetrahydroisoquinoline 7-position (e.g., -OCH₃, -F) to probe steric/electronic effects .

Sulfonamide Variations :

- Replace 2-chlorophenyl with heteroaromatic groups (e.g., pyridine, thiazole) to enhance solubility .

Bioisosteric Replacement :

- Substitute the thiophene-2-carbonyl with furan or pyrrole derivatives to balance lipophilicity and metabolic stability .

Data-Driven Prioritization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.